ML162

Descripción general

Descripción

ML162 es una molécula pequeña conocida por su papel como inhibidor covalente de la glutatión peroxidasa 4 (GPX4). Este compuesto ha ganado una atención significativa debido a su capacidad para inducir la ferroptosis, un tipo de muerte celular programada que depende del hierro y se caracteriza por la acumulación de peróxidos lipídicos . This compound es particularmente notable por su letalidad selectiva hacia las líneas celulares que expresan oncogenes RAS mutantes .

Aplicaciones Científicas De Investigación

ML162 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: this compound se utiliza para estudiar los mecanismos de la ferroptosis y su potencial como estrategia terapéutica para el tratamiento del cáncer.

Estudios Biológicos: Los investigadores utilizan this compound para investigar el papel de la glutatión peroxidasa 4 en los procesos celulares y su participación en enfermedades como la leucemia mieloide aguda.

Desarrollo de Medicamentos: This compound sirve como un compuesto principal para el desarrollo de nuevos medicamentos dirigidos a la glutatión peroxidasa 4 y vías relacionadas.

Mecanismo De Acción

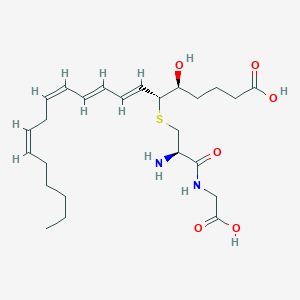

ML162 ejerce sus efectos inhibiendo covalentemente la glutatión peroxidasa 4. Esta enzima juega un papel crucial en la eliminación de hidroxiperóxidos lipídicos tóxicos, inhibiendo así la ferroptosis y favoreciendo la supervivencia celular . Al inhibir la glutatión peroxidasa 4, this compound induce la ferroptosis, lo que lleva a la muerte celular en las células cancerosas que dependen de esta enzima para su supervivencia . Los objetivos moleculares y las vías involucradas incluyen el residuo de selenocisteína catalítica de la glutatión peroxidasa 4 y las vías de peroxidación lipídica asociadas .

Análisis Bioquímico

Biochemical Properties

ML162 plays a significant role in biochemical reactions, particularly as a GPX4 inhibitor . GPX4 is an enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water . By inhibiting GPX4, this compound increases the susceptibility of cells to oxidative stress, leading to cell death .

Cellular Effects

This compound has been found to have profound effects on various types of cells, particularly those expressing the mutant RAS oncogene . It is selectively lethal to these cells, with IC50s of 25 and 578 nM for HRASG12V-expressing and wild-type BJ fibroblasts, respectively . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to oxidative stress and cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its covalent binding to the selenocysteine residue in the active site of GPX4 . This binding inhibits the enzyme’s activity, preventing it from reducing lipid hydroperoxides and protecting the cell from oxidative damage . As a result, cells become more susceptible to oxidative stress, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings

Metabolic Pathways

This compound is involved in the metabolic pathway related to oxidative stress and lipid peroxidation . By inhibiting GPX4, it disrupts the normal metabolism of lipid hydroperoxides, leading to increased oxidative stress and cell death .

Métodos De Preparación

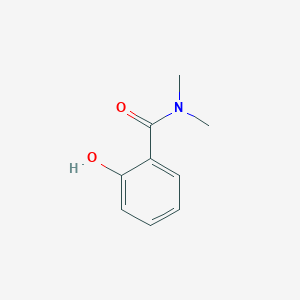

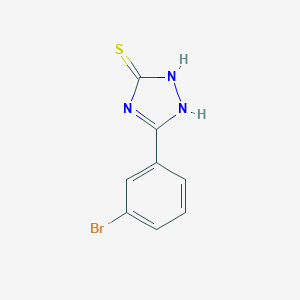

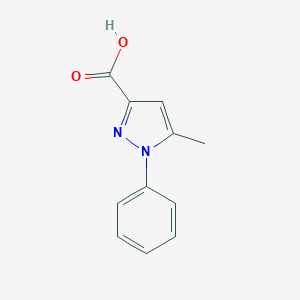

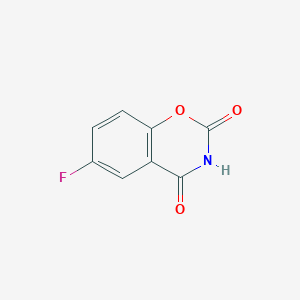

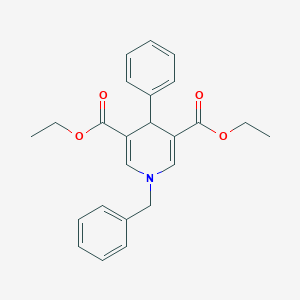

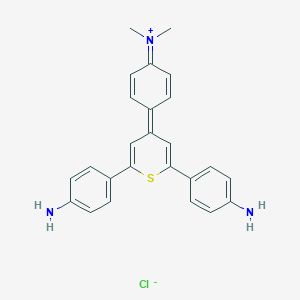

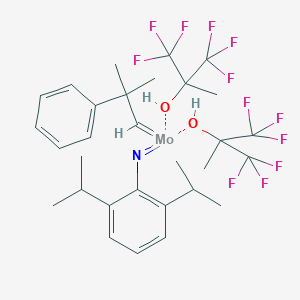

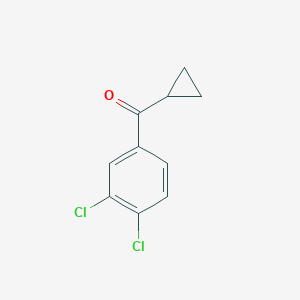

La síntesis de ML162 implica varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética normalmente incluye los siguientes pasos:

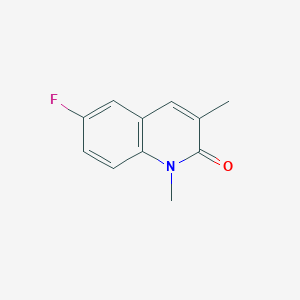

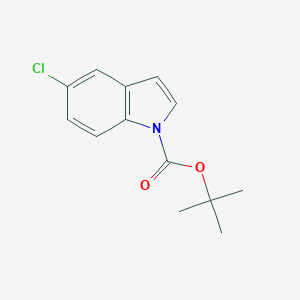

Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones que involucran el acoplamiento de varios compuestos aromáticos y heterocíclicos.

Modificaciones de grupos funcionales: La introducción de grupos funcionales como cloro, metoxi y amida se logra a través de reacciones específicas como la cloración, la metilación y la amidación.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Análisis De Reacciones Químicas

ML162 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound, alterando sus propiedades químicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios agentes halogenantes . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

ML162 a menudo se compara con otros inhibidores de la glutatión peroxidasa 4, como RSL3 y ML210. Si bien todos estos compuestos inducen la ferroptosis, this compound es único en su letalidad selectiva hacia las líneas celulares que expresan oncogenes RAS mutantes . Los compuestos similares incluyen:

This compound destaca por su objetivo específico de las células que expresan oncogenes RAS mutantes, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y el desarrollo de fármacos .

Propiedades

IUPAC Name |

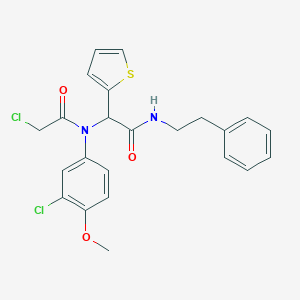

2-(3-chloro-N-(2-chloroacetyl)-4-methoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2N2O3S/c1-30-19-10-9-17(14-18(19)25)27(21(28)15-24)22(20-8-5-13-31-20)23(29)26-12-11-16-6-3-2-4-7-16/h2-10,13-14,22H,11-12,15H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVKYJSNMVDZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ML162 acts as a potent and selective covalent inhibitor of glutathione peroxidase 4 (GPX4) [, , , ]. GPX4 is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. By inhibiting GPX4, this compound tips the balance in favor of lipid peroxidation, leading to the accumulation of lethal levels of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death [, , , ].

A: While the provided abstracts do not detail spectroscopic data, the full chemical name of this compound is 2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide. Its molecular formula is C22H22Cl2N2O3S, and its molecular weight is 465.4 g/mol. Detailed spectroscopic data can be found in the literature related to its synthesis and characterization [].

ANone: The provided research abstracts do not specifically address material compatibility or stability of this compound under various conditions. Further research and publications are needed to explore these aspects.

ANone: this compound itself is not a catalyst. It acts as an inhibitor of the enzyme GPX4. As such, it doesn't possess catalytic properties or direct applications in catalysis.

A: While the provided abstracts lack specific SAR details for this compound, one study highlights the synthesis of a novel series of covalent GPX4 inhibitors based on this compound and RSL3 using "structural integration and simplification strategies" []. This suggests ongoing efforts to optimize the structure of this compound for improved potency and selectivity against GPX4. Another study mentions the development of this compound derivatives incorporating a naphthoquinone unit [], further indicating active research into understanding and exploiting its SAR.

ANone: The provided research abstracts do not offer specific details regarding the stability of this compound under various conditions or formulation strategies employed to enhance its stability, solubility, or bioavailability. Further investigation is necessary to elucidate these crucial aspects.

ANone: The provided research abstracts do not delve into specific SHE regulations pertaining to this compound. As a research compound, it's crucial to handle it with appropriate safety protocols and consult relevant safety data sheets.

A: this compound exhibits potent in vitro efficacy against various cancer cell lines, particularly those with mutations in the tumor suppressor gene TP53 [, ]. Notably, this compound demonstrates selectivity towards p53-mutant triple-negative breast cancer cells, inducing ferroptosis and significantly reducing tumor growth in xenograft models []. This selective activity makes this compound a promising therapeutic candidate for targeting difficult-to-treat cancers.

A: One study reveals that overexpression of the multidrug resistance transporter P-glycoprotein (P-gp, ABCB1) can confer resistance to this compound in certain cancer cell lines [, ]. This finding suggests that P-gp expression levels in tumors could potentially limit the efficacy of this compound and highlights the need to consider drug transporter interactions in the development of ferroptosis-inducing therapies.

A: One study demonstrates the successful encapsulation of a PROTAC-based GPX4 degrader, inspired by this compound, into biodegradable lipid nanoparticles for enhanced intracellular delivery and ferroptosis induction in vivo []. This approach highlights the potential of nanotechnology in improving the delivery and targeting of ferroptosis inducers like this compound.

A: Although the provided research abstracts do not directly mention specific biomarkers for predicting this compound efficacy, one study highlights the correlation between ZEB1 expression and sensitivity to GPX4 inhibitors, including this compound []. Further investigation into the role of ZEB1 and other potential biomarkers could aid in identifying patients who would benefit most from this compound-based therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)